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Compound of Interest

Compound Name:
N-(2,3-

dimethylphenyl)propanamide

CAS No.: 50824-86-7

Cat. No.: B185076 Get Quote

Introduction & Compound Profile
N-(2,3-dimethylphenyl)propanamide (also known as 2',3'-dimethylpropionanilide) is a

lipophilic amide intermediate often utilized in the synthesis of local anesthetics and

agrochemicals. Structurally, it consists of a propionyl group attached to the nitrogen of 2,3-

dimethylaniline (2,3-xylidine).

Achieving pharmaceutical-grade purity (>99.5%) is critical, as residual aniline precursors (2,3-

dimethylaniline) are potential genotoxins, and oligomeric byproducts can interfere with

downstream coupling reactions.
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Parameter Data / Prediction Notes

CAS Number 61495-04-3 Verified Identifier

Molecular Formula C₁₁H₁₅NO MW: 177.24 g/mol

Physical State
White to off-white crystalline

solid

Crude may appear

beige/brown

Melting Point 95–135°C (Predicted)

Experimental verification

required per batch. Structurally

similar to N-(2,4-

xylyl)propanamide (MP

~132°C).

Solubility (Cold)
Insoluble in water; Sparingly

soluble in hexanes

Solubility (Hot)
Soluble in Ethanol, MeOH,

EtOAc, Toluene

Solvent Selection Strategy
The purification of hydrophobic amides relies on the steep solubility gradients found in polar

protic solvents mixed with water, or non-polar aromatic solvents.

Mechanistic Basis[2][3][4]
Polarity Match: The amide bond provides hydrogen bond accepting/donating capability,

making alcohols (EtOH, IPA) excellent primary solvents.

Impurity Rejection:

Unreacted Amine (2,3-xylidine): Soluble in acidic aqueous phases or organic mother

liquors; does not crystallize easily.

Inorganic Salts: Insoluble in hot organic solvents (removed by hot filtration).

Oligomers: Often less soluble than the monomer, requiring hot filtration or distinct solvent

polarity to separate.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Screening Decision Tree
The following logic flow guides the selection of the optimal solvent system based on crude

purity and yield requirements.
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Figure 1: Decision matrix for solvent selection based on crude material characteristics.

Detailed Experimental Protocols
Method A: Ethanol/Water Recrystallization
(Recommended)
Best for: Removal of polar impurities, salts, and unreacted amines. Safety: Ethanol is

flammable. Perform in a fume hood.

Step-by-Step Procedure:

Dissolution:

Place 10.0 g of crude N-(2,3-dimethylphenyl)propanamide in a 250 mL Erlenmeyer

flask.

Add 30 mL of 95% Ethanol.

Heat gently on a steam bath or hot plate (set to 80°C) with magnetic stirring.

Observation: If solids remain after boiling, add ethanol in 2 mL increments until dissolved.

Critical: Do not exceed 60 mL total volume. If insoluble particles remain (likely inorganic

salts or dust), perform a hot filtration through a pre-warmed fluted filter paper.

Crystallization (The "Cloud Point" Method):

Maintain the solution at a gentle boil.

Slowly add hot deionized water dropwise via a Pasteur pipette.

Stop addition immediately when a persistent turbidity (cloudiness) is observed.

Add 1-2 mL of hot ethanol to clear the solution (restore transparency).

Cooling & Growth:

Remove from heat and cover the flask mouth with foil or a watch glass.
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Allow to cool to room temperature undisturbed for 2–3 hours. Rapid cooling promotes

small, impure crystals.

Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to

maximize yield.

Isolation:

Filter the crystals using a Büchner funnel and vacuum suction.[1]

Wash: Rinse the filter cake with 10 mL of ice-cold 50% Ethanol/Water.

Dry: Air dry on the filter for 10 minutes, then transfer to a vacuum oven at 40°C for 4

hours.

Method B: Toluene/Heptane (Alternative)
Best for: Highly lipophilic crude samples or when water inclusion must be strictly avoided.

Dissolve 10.0 g of crude in the minimum amount of boiling Toluene (~20–25 mL).

Remove from heat.[1] If colored impurities are present, add activated charcoal (0.5 g), stir for

5 mins, and hot filter.

Add Heptane dropwise to the hot solution until slight turbidity appears.

Allow to cool slowly.[2] This method typically yields denser, prismatic crystals.

Troubleshooting: The "Oiling Out" Phenomenon
Problem: The compound separates as a liquid oil droplet instead of crystals upon cooling. This

is common with N-alkyl anilides due to their low melting points and high lipophilicity.

Mechanism: The solution becomes supersaturated at a temperature above the melting point of

the solute.

Corrective Actions:

Re-heat: Dissolve the oil back into the solution by reheating.
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Add More Solvent: Add 10–15% more of the "good" solvent (Ethanol) to lower the saturation

concentration.

Seeding: Cool the solution to just above the oiling temperature and add a single seed crystal

of pure N-(2,3-dimethylphenyl)propanamide.

Vigorous Stirring: If oiling occurs, vigorous stirring can sometimes induce nucleation, turning

the oil droplets into solids (though purity may be compromised).

Characterization & Validation
After drying, the product must be validated against the following specifications.

Test Acceptance Criteria Method

Appearance
White crystalline needles or

plates
Visual Inspection

Melting Point Sharp range (< 2°C spread)
Capillary Method (DSC

preferred)

Purity (HPLC) > 99.5% Area
C18 Column, ACN/Water

gradient

1H-NMR
Conforms to structure; No

solvent peaks
CDCl₃ or DMSO-d₆

Expected 1H-NMR Signals (CDCl₃, 400 MHz):

δ 2.1–2.3 ppm: Singlets (6H) for aromatic methyls (Ar-CH₃).

δ 1.2 ppm: Triplet (3H) for propionyl methyl (-CH₂CH₃).

δ 2.4 ppm: Quartet (2H) for propionyl methylene (-CH₂CH₃).

δ 7.0–7.2 ppm: Multiplets (3H) for aromatic protons.

δ 7.5–8.0 ppm: Broad singlet (1H) for Amide NH.
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Synthesis Context (Analogous Compounds)

Mickevicius, V., et al. "Synthesis and Cyclizations of N-(2,3-Dimethylphenyl)-β-alanines."

Molecules, 2008, 13, 2804-2811. Link (Describes handling of 2,3-dimethylaniline

derivatives).

Solubility Data (Propionanilides)

NIST Chemistry WebBook, SRD 69. "Propanamide, N-(2-methylphenyl)-". Link (Used for

comparative physicochemical properties).

Safety Data

Sigma-Aldrich. "Safety Data Sheet: 2,3-Dimethylaniline." Link (Precursor safety).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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